molecular formula C14H8Cl2N2O B13952003 Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- CAS No. 502422-38-0

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-

Cat. No.: B13952003
CAS No.: 502422-38-0
M. Wt: 291.1 g/mol
InChI Key: AAWCNLJAPJLNKK-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound. It consists of a pyridine ring substituted with a 2-(2,3-dichlorophenyl)-4-oxazolyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

502422-38-0

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C14H8Cl2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H

InChI Key

AAWCNLJAPJLNKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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